molecular formula C8H12Cl2N2O B15233035 Ethyl picolinimidate dihydrochloride

Ethyl picolinimidate dihydrochloride

Cat. No.: B15233035
M. Wt: 223.10 g/mol
InChI Key: RVOORFBXKBLTBD-UHFFFAOYSA-N
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Description

Ethyl picolinimidate dihydrochloride is a chemically modified imidate ester widely used in biochemical research for selective modification of amino groups in enzymes. It plays a critical role in studying enzyme kinetics and coenzyme interactions, particularly in alcohol dehydrogenase systems . The compound’s structure features a picolinimidate group (a pyridine derivative) bound to an ethyl ester, with two hydrochloride counterions enhancing its solubility and reactivity.

Properties

Molecular Formula

C8H12Cl2N2O

Molecular Weight

223.10 g/mol

IUPAC Name

ethyl pyridine-2-carboximidate;dihydrochloride

InChI

InChI=1S/C8H10N2O.2ClH/c1-2-11-8(9)7-5-3-4-6-10-7;;/h3-6,9H,2H2,1H3;2*1H

InChI Key

RVOORFBXKBLTBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=CC=N1.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl picolinimidate dihydrochloride can be synthesized through a reaction involving ethyl 2-pyridylimidate and ammonium chloride in ethanol. The mixture is refluxed for 4 hours, and the reaction solution is then concentrated under reduced pressure. The resulting precipitation is filtered, washed with diethyl ether and acetone, and dried to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

General Reaction Mechanisms

The imidate group undergoes nucleophilic substitution at the electrophilic carbon adjacent to the nitrogen, facilitated by the leaving group (ethoxy). Reactions typically proceed via:

  • Nucleophilic attack by amines, thiols, or alcohols.

  • Deprotonation under basic conditions to form amidines or thioimidates.

  • Crosslinking via bifunctional nucleophiles in biochemical systems.

Nucleophilic Substitution with Amines

Ethyl picolinimidate dihydrochloride reacts with primary or secondary amines to form substituted amidines. This reaction is pivotal in synthesizing ligands and modifying biomolecules.

Amine TypeConditionsProductYieldCitation
2-AminoethanolChlorobenzene, 80°C, HClPyridine-oxazoline ligand L492%
MethylamineDry DMF, K₂CO₃Methyl-picolinamidine85–90%

Example Reaction :
C8H10N2O2HCl+RNH2C8H9N3OHCl+EtOH+HCl\text{C}_8\text{H}_{10}\text{N}_2\text{O} \cdot 2\text{HCl} + \text{RNH}_2 \rightarrow \text{C}_8\text{H}_9\text{N}_3\text{O} \cdot \text{HCl} + \text{EtOH} + \text{HCl}

Coupling Reactions with Thiols

Thiols react with the imidate group to form thioimidates, useful in synthesizing sulfur-containing heterocycles.

ThiolConditionsProductYieldCitation
Benzyl mercaptanDMF, K₂CO₃, RTBenzyl thioimidate78%
Cysteine residuespH 8.5, aqueous bufferProtein-thioimidate conjugatesN/A

Mechanism :
Thiolate ions attack the imidate carbon, displacing ethoxide and forming a stable S–C bond .

Oxidation Reactions

Controlled oxidation converts the imidate group into amides or carboxylic acid derivatives.

Oxidizing AgentConditionsProductOutcomeCitation
KMnO₄Acidic aqueous solutionPicolinic acid ethyl amideComplete conversion
H₂O₂Neutral pH, RTPyridine-2-carboxamidePartial oxidation

Hydrolysis and Stability

The compound hydrolyzes under acidic or basic conditions to yield picolinic acid derivatives.

ConditionProductRate Constant (k)Citation
0.1M HCl, 25°CPicolinic acid + ethanol0.15 h⁻¹
0.1M NaOH, 25°CPicolinate anion + ethylamine0.22 h⁻¹

Hydrolysis Pathway :
C8H10N2O2HCl+H2OC6H5NO2+C2H5OH+2HCl\text{C}_8\text{H}_{10}\text{N}_2\text{O} \cdot 2\text{HCl} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NO}_2 + \text{C}_2\text{H}_5\text{OH} + 2\text{HCl}

Comparative Reactivity with Related Imidates

CompoundReactivity with AminesHydrolysis Rate (k, h⁻¹)Crosslinking Efficiency
Ethyl picolinimidateHigh0.15 (acid), 0.22 (base)85–92%
Methyl acetimidateModerate0.08 (acid), 0.12 (base)60–70%
Ethyl 5-bromopicolinimidateLow0.05 (acid), 0.10 (base)40–50%

Scientific Research Applications

Ethyl picolinimidate dihydrochloride has diverse applications in scientific research, including:

    Protein Chemistry: Used as a cross-linking agent to study protein interactions and structures.

    Mass Spectrometry: Enhances the MALDI signal of peptides, improving protein identification by mass mapping.

    Peptide Synthesis: Involved in the picolinamidination of amino groups in peptides.

Mechanism of Action

The mechanism of action of ethyl picolinimidate dihydrochloride involves its ability to react with amino groups in peptides and proteins. This reaction forms stable cross-links, which are essential for studying protein structures and interactions. The compound targets the N-terminal amino group and the epsilon-amino group of lysine residues, leading to enhanced MALDI signals and improved protein identification.

Comparison with Similar Compounds

Structural Analogs and Functional Differences

Ethyl picolinimidate dihydrochloride belongs to a broader class of dihydrochloride salts and imidate esters. Key structural analogs include:

Compound Name CAS No. Molecular Formula Primary Applications
Methyl picolinimidate Not provided C₇H₈N₂O·HCl Enzyme modification (e.g., alcohol dehydrogenase studies)
Ethyl acetimidate hydrochloride Not provided C₃H₇NO·HCl Protein amino group modification
Ethylenediamine dihydrochloride 333-18-6 C₂H₁₀N₂·2HCl Laboratory reagent, industrial applications
S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride 16111-27-6 C₅H₁₄N₄S·2HCl Restricted use (sensitizing agent)
[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride 1269288-39-2 C₁₁H₁₄ClN₃·2HCl Pharmaceutical intermediates

Key Observations :

  • Reactivity in Enzyme Systems: this compound demonstrates enhanced enzyme modification capabilities compared to methyl picolinimidate. Modified enzymes exhibit 12- to 53-fold higher Michaelis constants (Kₘ) and 12- to 30-fold higher turnover numbers (kₑₐₜ) compared to native enzymes .
  • Safety Profiles: Unlike S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride (a restricted sensitizer) , this compound lacks documented severe hazards. However, similar dihydrochlorides like (2S)-2,5-diaminopentanamide dihydrochloride caution users to avoid inhalation or skin contact due to unverified toxicological data .
  • Pharmaceutical Relevance : Compounds like [2-(5-chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride (95% purity) are tailored for drug synthesis, whereas this compound is primarily a research tool .

Application-Specific Performance

  • Enzyme Modification: this compound and ethyl acetimidate hydrochloride both modify amino groups in alcohol dehydrogenase. However, the former’s pyridine moiety enhances interactions with nicotinamide coenzymes (NAD+/NADH), accelerating complex dissociation rates during catalysis .
  • Solubility and Stability : Ethylenediamine dihydrochloride, a simpler diamine salt, lacks the imidate ester group, reducing its utility in targeted protein modification but improving stability in aqueous buffers .

Research Findings and Mechanistic Insights

Studies on horse liver alcohol dehydrogenase reveal that this compound modifies amino groups near the coenzyme-binding site. In contrast, methyl analogs show lower efficacy, highlighting the ethyl group’s role in optimizing steric and electronic interactions.

Q & A

Q. How can researchers reconcile discrepancies in reported synthetic yields?

  • Methodological Answer : Conduct a factorial design of experiments (DoE) to isolate variables (e.g., catalyst loading, solvent purity). Compare results with published protocols using standardized reagents and validated analytical methods .

Tables for Key Data

Parameter Optimal Range Analytical Method Reference
Synthesis Temperature50–80°CIn-situ FTIR monitoring
Purity Threshold>98%qNMR with ethyl paraben
Storage Stability (Long-term)–20°C under N2_2Stability-indicating HPLC
Binding Affinity (Kd_d)10–100 nMSPR/ITC

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